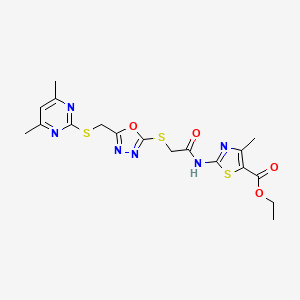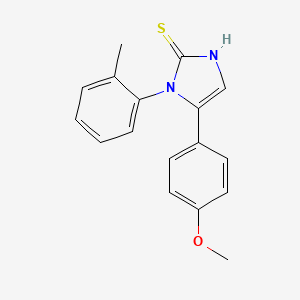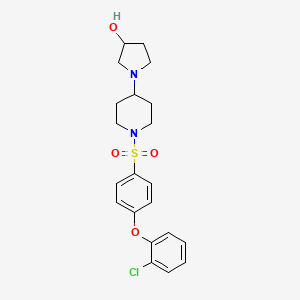![molecular formula C16H13F2NO4S B3014582 2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid CAS No. 748776-41-2](/img/structure/B3014582.png)
2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid” is a chemical compound with the molecular formula C16H13F2NO4S . It has a molecular weight of 353.34 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound might involve difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group, a carbamoyl group, a methoxy group, and a difluoromethylsulfanyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 353.34 . The boiling point and storage conditions are not specified in the available resources .科学的研究の応用
Synthesis and Evaluation in Medical Imaging
The compound has been explored in the synthesis and in vitro evaluation of specific molecular structures for medical imaging purposes. For instance, a study involved the synthesis of a compound structurally similar to 2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid for use in positron emission tomography (PET) imaging of pancreatic beta-cells, crucial in the context of diabetes research (Wängler et al., 2004).
Crystal Structure and Synthesis Methods
The understanding of crystal structures and synthesis methods of compounds related to this compound is another research area. A study focused on the crystal structure of a similar benzoic acid derivative, providing insights into its molecular configuration and potential applications in various chemical processes (Zhao et al., 2010).
Toxicity Assessment
Research has been conducted to assess the toxicity of derivatives of benzoic acid, including compounds similar to this compound. Such studies are crucial for understanding the safe usage limits and potential risks associated with these compounds (Gorokhova et al., 2020).
Cardiotonic Applications
The synthesis of related benzoic acid derivatives has been explored for their potential application in cardiotonic drugs. This includes studying their properties and the process of their synthesis, which is vital for developing new medications (Kau et al., 1985).
Photoluminescence Property in Complexes
Studies have also been conducted on the photoluminescence properties of benzoic acid derivatives. Such research can lead to applications in materials science, particularly in developing materials with specific optical properties (Gao et al., 2016).
Directed Lithiation
Research into the directed lithiation of unprotected benzoic acids, including derivatives similar to this compound, has been carried out. This process is significant in organic synthesis, providing pathways to create complex molecules (Bennetau et al., 1995).
Metabolism in Novel Antidepressants
The metabolism of novel antidepressants, involving compounds structurally related to this compound, has been studied. Understanding the metabolism pathways is crucial for drug development and safety (Hvenegaard et al., 2012).
Safety and Hazards
将来の方向性
The future directions in the research of this compound might involve the precise site-selective installation of CF2H onto large biomolecules such as proteins . Additionally, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
特性
IUPAC Name |
2-[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4S/c17-16(18)24-11-7-5-10(6-8-11)19-14(20)9-23-13-4-2-1-3-12(13)15(21)22/h1-8,16H,9H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSYUUPLCCGCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B3014501.png)



![N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B3014508.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3014509.png)

![N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide](/img/structure/B3014513.png)
![Benzyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3014515.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3014517.png)


